molecular formula C9H11N3O3 B3015917 tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate CAS No. 1803601-72-0

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate

Cat. No. B3015917
CAS RN: 1803601-72-0
M. Wt: 209.205
InChI Key: UIEPNKUSEUVEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate” is a chemical compound with the molecular formula C9H11N3O3 . It is used in research and has been documented in various scientific resources .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered oxazole ring, a cyano group, and a tert-butyl carbamate group . The molecule contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 5 aromatic bonds .

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

  • tert-Butyl carbamates are involved in the formation of isomorphous crystal structures through hydrogen and halogen bonding. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of a family of compounds that link molecules via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Chemical Synthesis and Reactions

  • tert-Butyl carbamates serve as intermediates in various chemical syntheses. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is an important intermediate in the synthesis of target molecules such as mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).

Nucleophilic Participation in Cyclization

  • The tert-butoxycarbonyl group in tert-butyl carbamates participates in nucleophilic reactions during cyclization processes. For example, in the selenium or iodine-induced cyclization of tert-butyl 2-allyl- or N-allyl-3-thienylcarbamates, this participation leads to the formation of various heterocyclic compounds (Brugier et al., 2001).

Catalysis and Synthesis

  • tert-Butyl carbamates are utilized in catalysis and synthesis processes. Indium(III) halides, for example, have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines, transforming various amines into N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).

Pharmaceutical Applications

  • In pharmaceutical research, tert-butyl carbamates are explored as building blocks for novel inhibitors and drugs. For instance, they have been used in the synthesis of cytotoxic analogs of paclitaxel and docetaxel, demonstrating their potential in cancer therapy research (Ali et al., 1995).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)12-15-7/h4H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPNKUSEUVEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.